molecular formula C17H15FN6OS B287755 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B287755
M. Wt: 370.4 g/mol
InChI Key: WFJWBKYLQUBBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent and selective inhibitor of a protein kinase known as PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth, survival, and differentiation. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Mechanism of Action

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a potent and selective inhibitor of PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth, survival, and differentiation. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis and inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, promote neuronal survival and differentiation, and ameliorate the symptoms of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile are mediated by its inhibition of PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth, survival, and differentiation. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis and inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, promote neuronal survival and differentiation, and ameliorate the symptoms of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its potent and selective inhibition of PIM1, which allows for the investigation of the role of PIM1 in various diseases. The limitations of using 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

For the research on 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile include the investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. The development of more potent and selective inhibitors of PIM1 may also lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves a multistep process that starts with the reaction of 4-fluorophenol with 2-chloro-6-(methylthio)pyrimidine to form 6-(4-fluorophenoxy)-2-(methylsulfanyl)pyrimidine. The next step involves the reaction of 6-(4-fluorophenoxy)-2-(methylsulfanyl)pyrimidine with ethyl 2-bromoacetate to form 5-ethoxycarbonyl-6-(4-fluorophenoxy)-2-(methylsulfanyl)pyrimidine. The final step involves the reaction of 5-ethoxycarbonyl-6-(4-fluorophenoxy)-2-(methylsulfanyl)pyrimidine with hydrazine hydrate and potassium cyanide to form 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile.

Scientific Research Applications

The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, PIM1 has been shown to play a critical role in the regulation of cell growth and survival, and its overexpression has been associated with poor prognosis and resistance to chemotherapy. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
In inflammatory disorders, PIM1 has been shown to play a critical role in the regulation of the immune response, and its overexpression has been associated with the development of autoimmune diseases. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases in animal models.
In neurodegenerative diseases, PIM1 has been shown to play a critical role in the regulation of neuronal survival and differentiation, and its overexpression has been associated with the development of neurodegenerative diseases. The inhibition of PIM1 by 5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been shown to promote neuronal survival and differentiation and ameliorate the symptoms of neurodegenerative diseases in animal models.

properties

Product Name

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Molecular Formula

C17H15FN6OS

Molecular Weight

370.4 g/mol

IUPAC Name

5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H15FN6OS/c1-3-13-12(9-19)16(20)24(23-13)14-8-15(22-17(21-14)26-2)25-11-6-4-10(18)5-7-11/h4-8H,3,20H2,1-2H3

InChI Key

WFJWBKYLQUBBGV-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)F

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)SC)OC3=CC=C(C=C3)F

Origin of Product

United States

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